(Rac)-Atropine-d3

LC-MS/MS bioanalysis isotope dilution

Select (Rac)-Atropine-d3 as your internal standard for atropine quantitation. The +3 Da mass shift (+3 m/z) enables interference-free MRM monitoring without altering retention time or ionization efficiency—critical for forensic toxicology, ADME tracer studies, and food safety analysis. Unlike structurally distinct surrogates (scopolamine, ipratropium), this deuterated analog fully corrects matrix effects in LC-MS/MS and GC-MS workflows, delivering analytical accuracy that generic substitutes cannot match. Certified reference material format ensures traceability for defense and public health laboratories.

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
CAS No. 51-55-8
Cat. No. B194438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Atropine-d3
CAS51-55-8
SynonymsDL-Hyoscyamine;  Tropine tropate;  α-(hydroxymethyl)-(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester-benzeneacetic acid;  endo-(±)-α-(Hydroxymethyl)benzeneacetic acid 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
Molecular FormulaC17H23NO3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3
InChIInChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16?
InChIKeyRKUNBYITZUJHSG-PJPHBNEVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid
Solubility>43.4 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-Atropine-d3: Deuterated Muscarinic Antagonist for LC-MS/MS Quantitation and Pharmacological Research


(Rac)-Atropine-d3 is a stable isotope-labeled analog of the non-selective muscarinic acetylcholine receptor antagonist atropine . Three hydrogen atoms are replaced with deuterium, yielding a molecular weight of 292.39 g/mol and CAS 1276197-36-4 (unlabeled CAS 51-55-8) . The compound retains the pharmacological profile of racemic atropine, acting as a competitive antagonist at M1-M5 muscarinic receptors [1].

Why Unlabeled Atropine or Alternative Antagonists Cannot Substitute for (Rac)-Atropine-d3 in Quantitative Bioanalysis


In LC-MS/MS and GC-MS workflows, isotopically labeled internal standards are essential for correcting matrix effects and ensuring accurate quantitation . Unlabeled atropine co-elutes with the target analyte, precluding independent mass differentiation, while structurally distinct anticholinergics (e.g., scopolamine, ipratropium) exhibit divergent ionization efficiencies and retention times [1]. (Rac)-Atropine-d3 provides the necessary mass shift (+3 Da) without altering chromatographic behavior, enabling precise isotope dilution analysis where generic substitution would compromise data integrity .

(Rac)-Atropine-d3: Quantitative Differentiation Against Closest Analogs and In-Class Alternatives


Mass Spectrometry Internal Standard Performance: Deuterated vs. Unlabeled Atropine

(Rac)-Atropine-d3 provides a +3 Da mass shift relative to unlabeled atropine, enabling independent MRM transitions (m/z 293.1 → 127.0 and 92.9 for d3 vs. m/z 290.2 → 124.0 and 92.9 for unlabeled) [1]. This differential eliminates ion suppression/interference artifacts that plague external calibration or structurally dissimilar internal standard methods .

LC-MS/MS bioanalysis isotope dilution forensic toxicology

Receptor Binding Affinity Profile: Atropine vs. Ipratropium and Glycopyrrolate at M3 Muscarinic Receptors

(Rac)-Atropine (unlabeled parent) exhibits an M3 receptor pKi of 9.68, which is higher than ipratropium (pKi = 9.58) but lower than glycopyrrolate (pKi = 10.04) and tiotropium (pKi = 11.02) [1]. This places the compound's binding affinity in the intermediate range among clinical antimuscarinics, providing a reference baseline for deuterated tracer studies.

muscarinic receptor antagonist affinity pKi pharmacology

Functional Antagonist Potency: Atropine vs. Scopolamine and Ipratropium in Isolated Rabbit Heart

In the isolated perfused rabbit heart, the rank order of functional antagonist potency (pA2) was ipratropium > scopolamine > atropine > trihexyphenidyl > amitriptyline > gallamine [1]. Atropine's intermediate pA2 value distinguishes it from both more potent quaternary analogs (ipratropium) and the CNS-penetrant scopolamine [2].

pA2 cardiac muscarinic receptor functional antagonism ex vivo

Subtype Selectivity Profile: Non-Selective Pan-Muscarinic Antagonism vs. M3-Selective Alternatives

Atropine exhibits no selectivity between M2 and M3 muscarinic receptor subtypes [1], contrasting with glycopyrrolate which shows 3–5× M3 selectivity [2] and tiotropium which exhibits functional M3 selectivity with prolonged half-life (34.7 h at M3) [2]. This non-selective binding profile makes (Rac)-Atropine-d3 suitable as a pan-muscarinic tracer where subtype-selective internal standards would misrepresent total receptor engagement.

muscarinic receptor subtypes selectivity M3/M2 ratio off-target

Analytical Method Validation: Deuterated Internal Standard Recovery and Linearity

In a validated μ-QuEChERS-HPLC-MS/MS method, atropine-d3 internal standard enabled matrix-matched calibration curves with R² ≥ 0.997 and recovery rates of 90–100% for atropine quantitation . This performance meets FDA bioanalytical method validation guidelines and exceeds what is achievable with non-deuterated structural analogs which exhibit differential matrix effects [1].

method validation recovery matrix effect linearity

Recommended Applications for (Rac)-Atropine-d3 Based on Quantifiable Differentiation Evidence


LC-MS/MS Quantitation of Atropine in Clinical Toxicology and Forensic Hair Analysis

Use (Rac)-Atropine-d3 as internal standard at 2.5 ng/sample for atropine quantitation in hair segments, following validated extraction with dichloromethane/isopropanol/n-heptane (50:17:33) and LC-MS/MS analysis on C18 column [1]. The +3 Da mass shift enables independent MRM monitoring without interference [2].

Pharmacokinetic Tracer Studies in Preclinical ADME Research

Deploy (Rac)-Atropine-d3 as a stable isotope-labeled tracer to delineate atropine absorption, distribution, metabolism, and excretion (ADME) in rodent models [1]. The compound's pan-muscarinic binding profile (pKi = 9.68 at M3) ensures that tracer distribution accurately reflects unlabeled atropine pharmacology [2].

Quantitative Analysis of Atropine in Food and Botanical Matrices

Apply (Rac)-Atropine-d3 in standard addition procedures for MALDI-TOF MS/MS quantitation of atropine in herbal tea infusions and Solanaceae plant material [1]. The deuterated internal standard compensates for complex matrix effects, enabling interference-free detection of tropane alkaloids at trace levels [2].

Method Development for Organophosphate Nerve Agent Exposure Assessment

Utilize (Rac)-Atropine-d3 as internal standard in LC-MS/MS assays for monitoring atropine levels in biological fluids following nerve agent antidote administration [1]. The certified reference material format (100 μg/mL in acetonitrile) ensures traceability and method reproducibility for defense and public health laboratories [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Atropine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.